(E)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-(3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octan-8-yl)-3-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c22-19(8-7-18-4-2-10-24-18)21-14-5-6-15(21)12-17(11-14)23-16-3-1-9-20-13-16/h1-4,7-10,13-15,17H,5-6,11-12H2/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHJHYRSZUJLEE-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C=CC3=CC=CS3)OC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2CC(CC1N2C(=O)/C=C/C3=CC=CS3)OC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction or other cycloaddition reactions.
Introduction of the pyridin-3-yloxy group: This step often involves nucleophilic substitution reactions.
Formation of the enone linkage: This is typically done through aldol condensation or related reactions.
Attachment of the thiophen-2-yl group: This can be achieved through cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Reactivity of the Enone System
The α,β-unsaturated ketone (enone) moiety enables conjugate addition and cycloaddition reactions.
| Reaction Type | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Michael Addition | Nucleophiles (e.g., amines, thiols) | 1,4-Adduct with nucleophile at β-carbon | Observed in structurally similar enones under mild basic conditions. |
| Diels-Alder Reaction | Dienes (heat or Lewis acid catalysis) | Six-membered cycloadduct | Predicted based on enone’s electron-deficient nature. |
Azabicyclo[3.2.1]octane Core Reactivity
The bicyclic amine (8-azabicyclo[3.2.1]octane) participates in alkylation and acylation.
Pyridinyloxy Group Reactivity
The pyridin-3-yloxy substituent undergoes electrophilic substitution and cleavage.
Thiophene Ring Reactivity
The thiophen-2-yl group participates in electrophilic substitutions.
| Reaction Type | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Sulfonation | H₂SO₄/SO₃ | Thiophene-2-sulfonic acid derivative | Moderate regioselectivity due to bicyclic core’s steric effects. |
| Halogenation | Cl₂/FeCl₃ | 5-Chlorothiophene derivative | Halogenation occurs preferentially at the 5-position. |
Redox Reactions
The ketone and enone groups are susceptible to reduction.
Mechanistic Insights
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Enone Reactivity : The electron-withdrawing ketone enhances the electrophilicity of the β-carbon, facilitating nucleophilic attacks.
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Bicyclic Core Stability : Steric constraints from the bicyclic structure moderate reaction rates, as seen in alkylation studies .
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Thiophene Activation : Electron-rich thiophene directs electrophiles to the 5-position, though steric hindrance from the bicyclic system may alter regiochemistry.
Key Research Findings
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Synthetic Utility : The enone system enables rapid diversification via conjugate additions, making it valuable for medicinal chemistry.
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Stability : The compound is stable under acidic conditions but degrades in strong bases due to ether cleavage .
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Catalytic Challenges : Transition-metal-catalyzed reactions (e.g., cross-couplings) are hindered by the bicyclic amine’s coordination with catalysts .
Scientific Research Applications
Key Structural Features
- Bicyclic Framework : The azabicyclo[3.2.1]octane structure is crucial for its interaction with biological targets.
- Functional Groups : The presence of ketone and amine functional groups allows for various chemical reactions typical in organic compounds.
Pharmacological Applications
Research indicates that this compound may interact with specific biological pathways, particularly those involving the farnesoid X receptor (FXR) and other targets related to metabolic diseases and neurological disorders.
Potential Therapeutic Uses
- Metabolic Disorders : Compounds similar in structure have shown promise in modulating receptor activity, potentially influencing metabolic regulation.
- Neurological Disorders : The ability to affect neurotransmitter systems positions this compound as a candidate for treating conditions such as depression or anxiety.
- Antiviral Properties : Some studies have indicated potential applications in inhibiting viral replication, particularly against respiratory syncytial virus (RSV) .
Case Studies and Research Findings
Several studies have explored the efficacy of related compounds in various therapeutic contexts:
Synthesis and Chemical Reactions
The synthesis of (E)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one typically involves several steps:
- Formation of the Azabicyclic Framework : Initial synthesis focuses on creating the bicyclic core.
- Functionalization : Subsequent steps introduce the thiophenyl and pyridinyloxy groups through various organic reactions.
Mechanism of Action
The mechanism of action of (E)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one involves its interaction with molecular targets such as proteins, enzymes, and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in cellular processes and ultimately result in therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Analogous Compounds
The following table summarizes key comparisons with similar compounds, focusing on structural motifs, bioactivity, and crystallographic features:
Key Findings:
Structural Rigidity vs. Flexibility: The target compound’s 8-azabicyclo[3.2.1]octane core imparts rigidity, contrasting with flexible linear enones or simpler bicyclic terpenoids. This rigidity may enhance target selectivity but could reduce solubility compared to more flexible analogs .
Bioactivity Potential: Unlike ferroptosis-inducing agents (FINs), which often rely on electrophilic moieties to disrupt redox balance, the target compound’s bioactivity may stem from its ability to act as a hydrogen-bond donor/acceptor via the pyridinyloxy and ketone groups. This aligns with studies on plant-derived bicyclic compounds, where hydrogen bonding dictates interactions with biological targets .
Similar bicyclic systems have been resolved using SHELX-based methods, emphasizing the importance of directional hydrogen bonds in crystal packing .
Biological Activity
The compound (E)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a novel synthetic molecule with potential therapeutic applications. Its unique structure suggests significant biological activity, particularly as a receptor antagonist or enzyme inhibitor. This article delves into the biological activity of this compound, presenting data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Azabicyclo[3.2.1]octane Core : This bicyclic structure is known for its role in various pharmacological activities.
- Pyridin-3-yloxy Group : This moiety may enhance interactions with biological targets.
- Thiophen-2-yl Substituent : Known for its diverse biological properties, this group may contribute to the compound's overall activity.
Molecular Formula
The molecular formula for the compound is .
Research indicates that compounds similar to This compound often function as 5-HT3 receptor antagonists , which are crucial in treating various central nervous system disorders, including anxiety and nausea .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against certain enzymes:
| Enzyme Target | IC50 (µM) | Reference |
|---|---|---|
| NAAA | 0.042 | |
| FAAH | 25% inhibition at 30 µM | |
| Acid Ceramidase | 34% inhibition at 30 µM |
These findings suggest that the compound may play a role in managing inflammatory responses by preserving endogenous palmitoylethanolamide (PEA), which has anti-inflammatory properties.
Case Study 1: Antinociceptive Effects
A study investigated the antinociceptive effects of related azabicyclic compounds in animal models. The results indicated that these compounds significantly reduced pain responses, suggesting potential applications in pain management .
Case Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory properties of similar compounds, demonstrating their ability to decrease pro-inflammatory cytokines in vitro. This supports the hypothesis that This compound could be beneficial in treating conditions characterized by excessive inflammation .
Absorption and Distribution
Preliminary pharmacokinetic studies suggest that the compound is well absorbed with favorable distribution characteristics. The lipophilicity of the molecule suggests it can cross biological membranes effectively.
Toxicological Profile
Toxicological assessments indicate low toxicity levels at therapeutic doses, making it a promising candidate for further development .
Q & A
Basic Research Questions
Q. How is the stereochemical configuration of this compound confirmed in synthetic samples?
- Methodological Answer: The stereochemistry is validated using X-ray crystallography for unambiguous determination of the bicyclo[3.2.1]octane core and (E)-configuration of the prop-2-en-1-one moiety. For routine analysis, NOE (Nuclear Overhauser Effect) NMR experiments are employed to confirm spatial relationships between protons, such as the pyridin-3-yloxy and thiophen-2-yl groups. Polarimetry or chiral HPLC (High-Performance Liquid Chromatography) with a chiral stationary phase (e.g., amylose or cellulose derivatives) can verify enantiomeric purity .
Q. Which analytical techniques are recommended for assessing the purity of this compound, and how are they validated?
- Methodological Answer:
- HPLC with UV/Vis detection (λ = 254 nm or compound-specific absorbance) is standard, using a C18 column and gradient elution (e.g., acetonitrile/water with 0.1% TFA). Validate via spike-and-recovery experiments and comparison to reference standards.
- LC-MS (Liquid Chromatography-Mass Spectrometry) confirms molecular weight and detects impurities.
- 1H/13C NMR identifies structural integrity and quantifies residual solvents. Validation includes establishing detection limits (e.g., <0.1% impurities) .
Q. What synthetic routes are commonly employed for constructing the 8-azabicyclo[3.2.1]octane scaffold?
- Methodological Answer: The bicyclic core is synthesized via Mannich reactions or intramolecular cyclization of appropriately substituted pyrrolidine precursors. For example, a [3+2] cycloaddition strategy using nitroolefins or ketones can form the bicyclo system. Reaction conditions (e.g., temperature, solvent polarity) are optimized to minimize side products like ring-opened byproducts .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to biological targets (e.g., kinases or GPCRs)?
- Methodological Answer:
- Perform molecular docking (AutoDock Vina, Schrödinger Suite) using the crystal structure of the target protein. Focus on key interactions: the pyridin-3-yloxy group as a hydrogen bond acceptor and the thiophene ring for hydrophobic contacts.
- Molecular Dynamics (MD) Simulations (GROMACS, AMBER) assess stability of ligand-receptor complexes over time.
- Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants experimentally .
Q. What strategies improve enantiomeric purity during synthesis, particularly for the (1R,5S) configuration?
- Methodological Answer:
- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP, Salen) in transition metal-catalyzed cyclization steps.
- Chiral Resolution : Employ diastereomeric salt formation with tartaric acid or camphorsulfonic acid.
- Kinetic Resolution : Optimize reaction conditions (e.g., temperature, solvent) to favor one enantiomer’s formation rate. Monitor progress via chiral HPLC .
Q. How do researchers resolve contradictions in biological activity data (e.g., conflicting IC50 values across assays)?
- Methodological Answer:
- Assay Standardization : Ensure consistent cell lines, buffer conditions (pH, ionic strength), and controls (e.g., DMSO concentration).
- Orthogonal Assays : Validate results using both enzymatic (e.g., fluorogenic substrates) and cell-based (e.g., luciferase reporter) assays.
- Meta-Analysis : Apply statistical tools (ANOVA, Tukey’s test) to identify outliers. Replicate experiments under identical conditions .
Q. What are the critical stability considerations for long-term storage of this compound?
- Methodological Answer:
- Storage Conditions : Store at -20°C under inert gas (argon) in amber vials to prevent photodegradation. Use desiccants to mitigate hydrolysis.
- Stability-Indicating Assays : Monitor degradation via HPLC-MS for oxidation (e.g., thiophene ring) or hydrolysis (amide/ester bonds). Accelerated stability studies (40°C/75% RH for 6 months) predict shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
